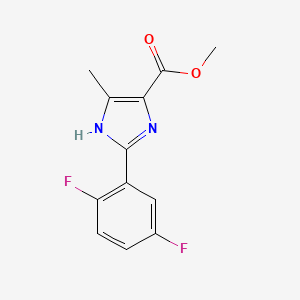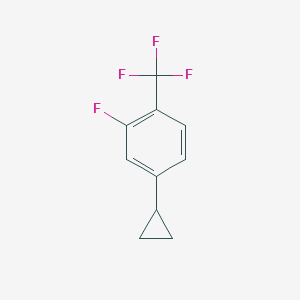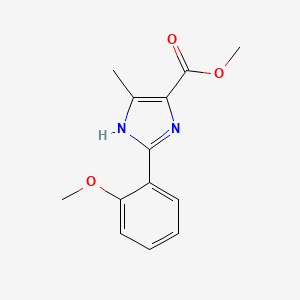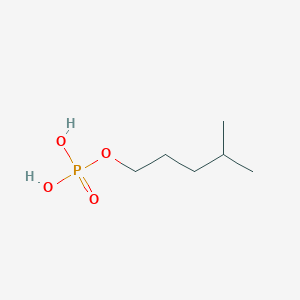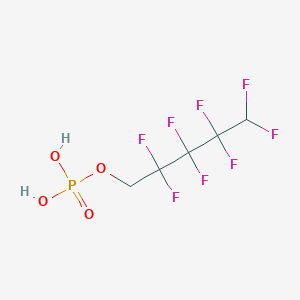
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of eight fluorine atoms attached to a pentyl chain, which is further bonded to a dihydrogen phosphate group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed to form corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dihydrogen phosphate group.
Major Products
Substitution Reactions: Products include halogenated derivatives of the original compound.
Hydrolysis: Products include phosphoric acid derivatives and fluorinated alcohols.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate involves its interaction with specific molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is unique due to the presence of the dihydrogen phosphate group, which imparts distinct chemical properties compared to other similar fluorinated compounds. This group enhances its solubility in water and its ability to participate in specific biochemical interactions, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
39482-86-5 |
|---|---|
Fórmula molecular |
HC4F8CH2OP(=O)(OH)2 C5H5F8O4P |
Peso molecular |
312.05 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluoropentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H5F8O4P/c6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h2H,1H2,(H2,14,15,16) |
Clave InChI |
BDVNNZWWTACUNL-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


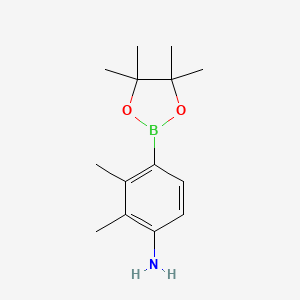
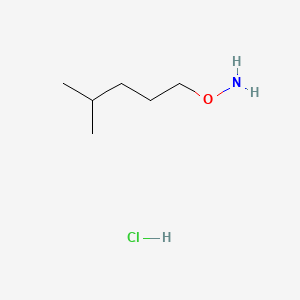
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
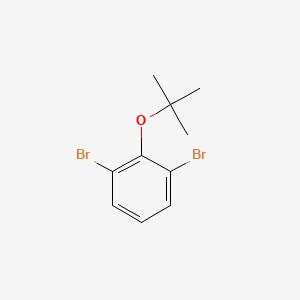
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
